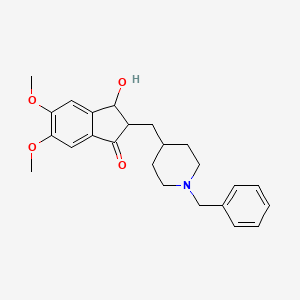

3-Hydroxy Donepezil

Description

Overview of Donepezil's Pharmacological Action in Neurodegenerative Disorders

Donepezil (B133215) is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE). nih.gov In neurodegenerative conditions like Alzheimer's disease, there is a significant deficit in cholinergic transmission within the brain, which is linked to cognitive and behavioral symptoms. drugbank.comwikipedia.org By reversibly binding to and inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), donepezil effectively increases the concentration and availability of acetylcholine at the synapses. nih.govgoodrx.com This enhancement of cholinergic function is believed to be the primary mechanism through which donepezil alleviates some of the symptoms associated with dementia, such as improving cognition and behavior. nih.govgoodrx.com While not considered to alter the underlying progression of the disease, its role in symptom management is a cornerstone of current therapeutic strategies. nih.gov Donepezil is noted for its high selectivity for AChE over butyrylcholinesterase (BCHE), which is predominantly found outside the central nervous system. pharmgkb.orgmedsafe.govt.nz

The Significance of Metabolite Characterization in Drug Development and Efficacy

The identification and characterization of drug metabolites are critical components of the drug discovery and development process. sygnaturediscovery.comnih.gov This field of study, known as pharmacometabolomics, provides crucial insights into how a drug molecule is transformed within the body. sygnaturediscovery.com Investigating a drug's metabolic profile is essential for several reasons.

Current Understanding of 3-Hydroxy Donepezil as a Key Metabolite of Donepezil

Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP3A4 and CYP2D6. pharmgkb.orgfrontiersin.org Its metabolism proceeds through several major pathways, including O-dealkylation, N-dealkylation, N-oxidation, and hydroxylation, which result in the formation of at least four primary metabolites and numerous others. drugbank.commdpi.com

This compound is a product of the hydroxylation pathway. mdpi.comnih.gov Research using human liver microsomes has identified this compound as one of the metabolites formed from the parent drug. nih.govnih.gov The formation of this compound, along with N-desbenzyl donepezil, is primarily mediated by the CYP3A4 enzyme. nih.gov This was demonstrated in a study where the presence of tadalafil (B1681874), a CYP3A4 inhibitor, decreased the formation rate of this compound by 30.3%. nih.gov

While other metabolites, such as 6-O-desmethyl donepezil, have been shown to be pharmacologically active with a similar potency for acetylcholinesterase inhibition as the parent drug, the specific activity of this compound is less characterized in publicly available literature. drugbank.com The metabolic pathways of donepezil also include subsequent glucuronidation of its primary metabolites before excretion. mdpi.comnih.gov

Below is a data table detailing the chemical properties of this compound.

| Property | Value | Source |

| Chemical Name | 2-((1-Benzylpiperidin-4-yl)methyl)-3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | pharmaffiliates.com |

| CAS Number | 2097683-67-3 | pharmaffiliates.comnaarini.com |

| Molecular Formula | C₂₄H₂₉NO₄ | naarini.compharmaffiliates.comnih.gov |

| Molecular Weight | 395.49 g/mol | pharmaffiliates.comnih.gov |

The following table summarizes the key metabolic pathways of Donepezil.

| Metabolic Pathway | Key Enzymes | Resulting Metabolites (Examples) | Source |

| Hydroxylation | CYP3A4, CYP2D6 | This compound | mdpi.comnih.govnih.gov |

| O-dealkylation | CYP3A4, CYP2D6 | M1, M2 (e.g., 6-O-desmethyl donepezil) | pharmgkb.orgnih.gov |

| N-oxidation | CYP3A4, CYP2D6 | M6 (Donepezil N-oxide) | pharmgkb.orgnih.gov |

| N-dealkylation (N-debenzylation) | CYP3A4, CYP2D6 | N-desbenzyl donepezil | mdpi.comnih.gov |

| Hydrolysis | Not specified | M4 | nih.gov |

| Glucuronidation | UGTs | M11, M12 (Glucuronides of M1, M2) | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-21-13-18-19(14-22(21)29-2)24(27)20(23(18)26)12-16-8-10-25(11-9-16)15-17-6-4-3-5-7-17/h3-7,13-14,16,20,23,26H,8-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUCJPGULMYPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(C(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097683-67-3 | |

| Record name | 3-Hydroxy donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097683673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE6CPY2J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Enzymatic Formation of 3 Hydroxy Donepezil

The transformation of donepezil (B133215) into its various metabolites, including 3-Hydroxy Donepezil, is a complex process primarily occurring in the liver. This involves several biochemical reactions catalyzed by specific enzyme systems.

Hepatic Biotransformation of Donepezil

Donepezil undergoes extensive hepatic metabolism, a process by which the body chemically alters the compound to facilitate its excretion. frontiersin.orglongdom.orgnih.gov This biotransformation occurs through multiple Phase I metabolic pathways, including O-demethylation, N-debenzylation, N-oxidation, and hydroxylation. mdpi.comnih.govresearchgate.net Following these initial reactions, the resulting metabolites can undergo Phase II conjugation, such as glucuronidation, to form more water-soluble compounds. mdpi.comdrugbank.comnih.gov

The primary system responsible for the Phase I metabolism of donepezil is the cytochrome P450 (CYP) enzyme system. nih.govontosight.ai Within this superfamily of enzymes, CYP3A4 and CYP2D6 have been identified as the principal isoenzymes involved in breaking down donepezil. frontiersin.orglongdom.orgnih.govontosight.aitandfonline.com Other isoenzymes, such as CYP1A2, may also play a minor role. pharmgkb.orgnih.gov

Current research strongly indicates that CYP3A4 plays a significant role in the formation of this compound. In vitro studies using human liver microsomes (HLMs) have demonstrated that the presence of a CYP3A4 inhibitor can significantly reduce the production of this metabolite. For instance, a 2024 study found that tadalafil (B1681874), a compound metabolized by CYP3A4, decreased the formation rate of this compound by 30.3%. nih.gov This inhibitory effect suggests that both substances compete for the same metabolic enzyme, providing strong evidence for CYP3A4's involvement in the 3-hydroxylation pathway of donepezil. nih.gov Further supporting this, the potent CYP3A4 inhibitor ketoconazole (B1673606) has been shown to be a high-affinity inhibitor of donepezil metabolism in general. medsafe.govt.nzresearchgate.net

Role of CYP3A4 in 3-Hydroxylation of Donepezil

Identification of this compound as a Primary Hydroxylated Metabolite

Donepezil is known to be converted into four major metabolites, two of which are pharmacologically active. drugbank.com Hydroxylation is one of the key pathways, and this compound has been definitively identified as a product of this process. nih.govsemanticscholar.org Its existence was confirmed in studies involving healthy human volunteers who were administered 14C-labeled donepezil. vulcanchem.com The structural identity of this compound has been rigorously verified in laboratory settings through advanced analytical techniques, including co-chromatography with an authentic chemical standard and tandem mass spectrometry (MS/MS). mdpi.comsemanticscholar.org

In Vitro Studies on this compound Formation in Liver Microsomes

In vitro experiments, which are conducted in a controlled laboratory environment, have been crucial for understanding the formation of this compound. These studies typically use liver microsomes—small vesicles derived from liver cells that contain high concentrations of drug-metabolizing enzymes like the CYP450 system. longdom.orgresearchgate.net

By incubating donepezil with human, rat, or mouse liver microsomes in the presence of necessary cofactors (like NADPH), researchers can simulate and study the metabolic processes that occur in the liver. nih.govnih.gov Using a non-targeted metabolomics approach, one study identified 17 different donepezil metabolites in human liver microsomes, one of which was this compound. nih.govbohrium.com These in vitro systems allow for precise investigation into the roles of specific enzymes and the impact of other drugs on metabolite formation.

Table 1: In Vitro Study Findings on this compound Formation

| Study Aspect | Finding | Source(s) |

|---|---|---|

| Methodology | Use of human, mouse, and rat liver microsomes with non-targeted metabolomics. | nih.govsemanticscholar.orgnih.govbohrium.com |

| Metabolite Identification | A total of 17 metabolites were identified in human liver microsomes, including this compound. | nih.govbohrium.com |

| Enzyme Inhibition | The formation rate of this compound decreased by 30.3% in the presence of tadalafil (a CYP3A4 substrate). | nih.gov |

| Inhibitor Effects | Ketoconazole (CYP3A4 inhibitor) and quinidine (B1679956) (CYP2D6 inhibitor) were shown to inhibit overall donepezil metabolism. | medsafe.govt.nzresearchgate.net |

In Vivo Metabolic Profiling of this compound in Preclinical Models and Human Subjects

In vivo studies, conducted in living organisms, provide a comprehensive picture of how a drug is metabolized and distributed throughout the body.

In studies with healthy human volunteers administered a single dose of radio-labeled donepezil, researchers tracked the drug and its metabolites through blood, urine, and feces. nih.govnih.gov These investigations confirmed that donepezil undergoes significant metabolism, with hydroxylated metabolites being detected in plasma. nih.gov Specifically, this compound was among the metabolites identified. vulcanchem.com While the free hydroxylated forms were present in plasma, their glucuronide conjugates (Phase II metabolites) were more abundant in urine samples, which is the primary route of elimination for donepezil and its metabolites. nih.govnih.gov

Preclinical studies in animal models, such as rats, have shown metabolic patterns comparable to those in humans, reinforcing their value in metabolic research. mdpi.com A detailed analysis in rats identified 50 different metabolites in various biological samples, including this compound. mdpi.com The primary metabolic pathways observed in rats were consistent with those in humans, involving O-demethylation, N-debenzylation, and hydroxylation. mdpi.comresearchgate.net

Table 2: Summary of In Vivo Findings for Donepezil Metabolism

| Subject Group | Key Findings Related to Hydroxylated Metabolites | Source(s) |

|---|

| Human Volunteers | - Three main metabolic pathways identified: O-dealkylation/hydroxylation, hydrolysis, and N-oxidation.

Comparative Analysis of Metabolite Distribution in Biological Matrices

The distribution of donepezil and its metabolites varies across different biological matrices such as plasma, urine, and feces. Following a single oral dose of radiolabeled donepezil in healthy volunteers, the majority of the administered dose was recovered in the urine (57%), with a smaller portion in the feces (15%). nih.gov

In Plasma: Unchanged donepezil is a major component found in plasma. drugbank.com A study showed that the parent compound accounted for about 25% of the recovered dose in plasma. nih.gov The hydroxylated metabolites M1 and M2 were present at higher levels than their corresponding glucuronide conjugates, M11 and M12. nih.gov

In Urine: Unchanged donepezil accounts for approximately 17% of the dose recovered in urine. nih.gov The primary metabolite found in urine is the hydrolysis product, M4, followed by the glucuronidated conjugates M11 and M12. nih.gov

In Feces: The parent drug, donepezil, is the predominant compound found in feces, although it represents only a small fraction of the recovered dose. nih.gov

A study investigating the in vivo metabolism of donepezil in rats provided further insights into metabolite distribution. The most abundant metabolites identified were:

Urine: N-Desbenzyldonepezil (M4)

Feces: Didesmethyldonepezil (M5)

Liver: N-Desbenzyldonepezil (M4) mdpi.com

This research highlights that the metabolic profile of donepezil is comparable between rats and humans, suggesting that rats are a suitable animal model for studying its metabolism. mdpi.com

Challenges in In Vivo Identification of O-desmethyl-3-hydroxydonepezils

While various hydroxylated metabolites of donepezil have been identified, the in vivo detection of specific metabolites like O-desmethyl-3-hydroxydonepezils has presented challenges.

A recent study utilizing a non-targeted metabolomics approach to investigate the in vivo metabolism of donepezil in rats successfully identified a total of 50 metabolites, including 23 new ones. mdpi.com The primary metabolic pathways observed were O-demethylation, N-debenzylation, hydroxylation, glucuronidation, and sulfation. mdpi.com However, despite the comprehensive nature of this analysis, O-desmethyl-3-hydroxydonepezils, which had been previously identified in in vitro studies, were not detected in the rat samples (urine, feces, and liver). mdpi.com

This discrepancy between in vitro and in vivo findings suggests several possibilities:

Low Concentrations: The in vivo concentrations of O-desmethyl-3-hydroxydonepezils may be below the detection limits of the analytical methods used.

Rapid Subsequent Metabolism: These metabolites might be rapidly converted into other compounds through further metabolic reactions, preventing their accumulation to detectable levels.

Species Differences: While rat models are considered reliable, subtle differences in metabolic pathways between rats and humans could account for the absence of these specific metabolites in the rat study.

Further research with highly sensitive analytical techniques and potentially in human subjects is necessary to definitively determine the in vivo presence and significance of O-desmethyl-3-hydroxydonepezils.

Pharmacological and Biological Activities of 3 Hydroxy Donepezil

Cholinesterase Inhibitory Activity of 3-Hydroxy Donepezil (B133215)

Evaluation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Potency

In the absence of specific data for 3-Hydroxy Donepezil, the inhibitory concentrations for the parent compound, donepezil, are well-documented and provide a benchmark for cholinesterase inhibition.

Table 1: Cholinesterase Inhibitory Potency of Donepezil

| Compound | Enzyme | IC50 Value |

|---|---|---|

| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM spandidos-publications.com |

| Donepezil | Butyrylcholinesterase (BuChE) | > 5,000 nM |

This table displays data for the parent compound, Donepezil, due to a lack of specific published data for this compound.

Comparative Structure-Activity Relationship (SAR) Analysis of 3-Hydroxylation

A detailed comparative structure-activity relationship (SAR) analysis focusing specifically on the impact of 3-hydroxylation on the indanone ring of donepezil is not extensively covered in the available literature. SAR studies on donepezil have generally focused on modifications to the N-benzylpiperidine moiety or the linker. scielo.brsci-hub.se

General principles from related compounds suggest that the introduction of hydroxyl groups can have varied effects. For example, in a series of flavonoid compounds, hydroxylation was found to increase affinity for AChE. researchgate.net Conversely, in another set of donepezil derivatives, the replacement of a hydroxyl group with other substituents led to less active compounds. scielo.br Without direct experimental data for this compound, it is difficult to conclude the precise effect of this specific hydroxylation on its binding affinity and inhibitory activity against cholinesterases.

Investigation of Non-Cholinergic Pharmacological Effects of this compound

Beyond its action on cholinesterase, donepezil is known to exert several non-cholinergic effects that may contribute to its therapeutic profile, including neuroprotection. nih.govnih.gov These effects are often attributed to interactions with various cellular pathways. However, specific studies investigating these non-cholinergic effects for this compound are not detailed in the reviewed sources. The following sections discuss the established non-cholinergic effects of the parent compound, donepezil.

Potential Neuroprotective Mechanisms and Pathways

Donepezil has been shown to protect neurons from various insults, including toxicity induced by amyloid-beta and ischemia. nih.gov This neuroprotection is thought to be mediated through multiple mechanisms, such as the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the inhibition of glycogen (B147801) synthase kinase-3 (GSK-3). nih.govresearchgate.net

Influence on Glutamate (B1630785) Excitotoxicity

Glutamate-mediated excitotoxicity is a process where excessive stimulation of glutamate receptors leads to neuronal damage and is implicated in neurodegenerative diseases. mdpi.com Donepezil has demonstrated a protective effect against this form of toxicity. nih.govmdpi.com Studies on primary cultured neurons have shown that donepezil can reduce neuronal death induced by glutamate exposure. mdpi.com This neuroprotective action appears to be linked to the downregulation of NMDA receptors, a key type of glutamate receptor. mdpi.com There is no specific information available regarding the influence of this compound on glutamate excitotoxicity.

Modulation of Oxidative Stress Responses

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is another factor in neurodegeneration. Donepezil has been noted to possess antioxidant properties and can reduce oxidative damage. scielo.brnih.gov For example, donepezil-ferulic acid hybrids have shown prominent antioxidant activity. scielo.brscielo.br While some donepezil derivatives have been evaluated for their neuroprotective activity against hydrogen peroxide-induced cell damage, specific studies detailing the modulation of oxidative stress responses by this compound are lacking. acs.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Donepezil |

| Acetylcholine (B1216132) |

| 6-O-desmethyl donepezil |

| Donepezil-N-oxide |

| Butyrylcholine |

| Ferulic acid |

| Hydrogen peroxide |

Anti-Inflammatory Properties

Specific research detailing the anti-inflammatory properties of the this compound metabolite is not available in the reviewed literature. However, the parent compound, donepezil, has been shown to possess anti-inflammatory effects. Studies on mouse models have demonstrated that donepezil can suppress the expression of pro-inflammatory cytokines such as IL-1β and COX-2 in the brain and spleen. nih.gov This suggests that donepezil's therapeutic action may extend beyond acetylcholinesterase inhibition to include the modulation of neuroinflammatory pathways, which are implicated in the pathology of Alzheimer's disease. nih.govmdpi.com The mechanism is thought to involve the "cholinergic anti-inflammatory pathway," where increased acetylcholine stimulates nicotinic receptors on immune cells like macrophages, attenuating inflammatory responses. mdpi.com

Receptor Binding Profiles and Interactions (e.g., sigma-1 receptor, nicotinic acetylcholine receptors, NMDA receptors)

There is no specific data available from the reviewed literature on the receptor binding profile of this compound. The interaction of the parent drug, donepezil, with various receptors has been studied.

Sigma-1 (σ1) Receptor: Donepezil binds to the sigma-1 receptor with high affinity and acts as an agonist. nih.gov This interaction is believed to contribute to its neuroprotective and anti-amnesic effects, independent of its cholinesterase-inhibiting activity. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): Donepezil can directly interact with nAChRs. nih.gov Some research suggests it can facilitate nAChR desensitization, which may play a role in neuroprotection by preventing excessive calcium influx. nih.gov Chronic treatment with donepezil has been shown to up-regulate the expression of α7-nicotinic receptors. researchgate.net

NMDA Receptors: Donepezil has been found to interact with N-methyl-D-aspartate (NMDA) receptors. nih.gov It can offer protection against NMDA-induced excitotoxicity, an effect that appears to be mediated in part by reducing the intracellular calcium increase following receptor activation. capes.gov.brnih.gov Some evidence suggests this neuroprotective effect involves the stimulation of α7 nicotinic receptors, leading to the internalization of NMDA receptors.

Effects on Amyloid-Beta Aggregation and Tau Phosphorylation

Direct studies on the effects of the this compound metabolite on amyloid-beta (Aβ) aggregation and tau phosphorylation have not been identified in the reviewed literature. The parent compound, donepezil, has been investigated for these properties as part of its potential disease-modifying effects.

Amyloid-Beta Aggregation: Besides its primary function as an AChE inhibitor, donepezil has been shown to exhibit anti-amyloid-beta (Aβ) aggregation properties. researchgate.netmdpi.com It may interfere with the Aβ cascade at different levels, including inhibiting AChE-induced Aβ aggregation. researchgate.net

Tau Phosphorylation: The parent drug, donepezil, has been shown to ameliorate tau pathology in a tauopathy mouse model. nih.gov This effect was linked to the suppression of c-Jun N-terminal kinase (JNK), a known tau kinase. nih.gov The anti-inflammatory action of donepezil is also thought to contribute to the reduction of tau pathology. nih.gov

Contribution of this compound to the Overall Therapeutic Profile of Donepezil

Impact on Cognitive Function and Behavioral Outcomes in Preclinical Models

Specific preclinical studies evaluating the impact of this compound on cognitive and behavioral outcomes could not be identified. Preclinical research has largely focused on the parent drug, donepezil, which has been shown to improve cognitive performance in various animal models of Alzheimer's disease. frontiersin.org In mouse models, donepezil treatment successfully recovered memory impairment and restored normal brain metabolism. mdpi.comfrontiersin.org

Analytical Methodologies for the Quantification of 3 Hydroxy Donepezil in Biological Samples

Chromatographic Techniques for Separation and Detection

The separation and subsequent detection of 3-Hydroxy Donepezil (B133215) from complex biological samples, such as plasma, blood, or tissue homogenates, are predominantly achieved through chromatographic techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of Donepezil and its metabolites. When coupled with Ultraviolet (UV) or fluorescence detectors, it offers reliable quantification.

For the analysis of Donepezil and related compounds, methods often employ a C18 or similar reversed-phase column. tandfonline.comresearchgate.net Mobile phases typically consist of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netlcms.cz UV detection is commonly set around 268-271 nm, which corresponds to an absorbance maximum for the Donepezil structure. tandfonline.comresearchgate.netnih.gov

Fluorescence detection provides enhanced sensitivity and selectivity compared to UV detection. researchgate.net For Donepezil, excitation wavelengths are often set around 290-325 nm with emission wavelengths monitored at 315-390 nm. chalcogen.ronih.govsrce.hr While specific methods exclusively for 3-Hydroxy Donepezil using standalone HPLC-UV or Fluorescence are less common in recent literature, these established methods for the parent drug are often adapted for the simultaneous determination of its metabolites. The hydroxyl group on this compound may slightly alter its chromatographic retention time and spectral properties compared to the parent compound, necessitating method re-validation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC)

The hyphenation of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) systems, which use smaller particle size columns, offer faster analysis times and improved resolution compared to traditional HPLC. nih.govresearchgate.net

Numerous LC-MS/MS methods have been developed for the quantification of Donepezil in human plasma, and these are often capable of simultaneously measuring its metabolites. researchgate.netnih.govmdpi.comnih.gov In these assays, sample preparation frequently involves protein precipitation or liquid-liquid extraction to remove interferences from the plasma matrix. lcms.cznih.govmdpi.com The analysis is typically performed using a reversed-phase C18 column and a mobile phase gradient of an aqueous solution with an organic modifier. lcms.cznih.gov

Detection by tandem mass spectrometry is achieved using electrospray ionization (ESI) in the positive ion mode. lcms.cz Quantification is performed via multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.govmdpi.com For Donepezil, a common transition is m/z 380 → 91. mdpi.comnih.gov The transition for this compound would be based on its increased molecular weight due to the addition of a hydroxyl group (mass of 395.50 g/mol ). tlcstandards.com Studies on Donepezil metabolism have successfully used UPLC coupled with high-resolution mass spectrometry (UPLC-ESI-QTOFMS) to identify and characterize numerous metabolites, including hydroxylated forms, in liver microsomes. nih.gov

Table 1: Examples of LC-MS/MS and UPLC Method Parameters for Donepezil Analysis

| Parameter | Method 1 (UPLC-MS/MS) nih.gov | Method 2 (LC-MS/MS) mdpi.com | Method 3 (LC-MS/MS) lcms.cz |

| Analyte(s) | Donepezil | Donepezil, Pentoxifylline & metabolites | Donepezil |

| Biological Matrix | Human Plasma | Rat Plasma | Human Plasma |

| Extraction | Liquid-Liquid Extraction | Protein Precipitation | Liquid-Liquid Extraction |

| Column | Thermo Hypersil Gold C18 | Imtakt Cadenza® CD-C18 | Agilent SB C18 |

| Mobile Phase | Acetonitrile & Ammonium Acetate Buffer | Methanol & 0.1% Formic Acid | Acetonitrile & Ammonium Formate |

| Flow Rate | 0.3 mL/min | 0.2 mL/min | 0.4 mL/min |

| Detection Mode | ESI Positive, MRM | ESI Positive, MRM | ESI Positive, MRM |

| Run Time | 3 min | 5 min | Not Specified |

Thin-Layer Chromatography (TLC) Densitometry for Qualitative and Quantitative Analysis

Thin-Layer Chromatography (TLC) combined with densitometric scanning is a simpler, more cost-effective alternative to HPLC for quantitative analysis. While less sensitive and precise than HPLC, it can be used for routine quality control and for separating multiple components simultaneously on a single plate. mdpi.comscilit.com

Methods have been developed for the determination of Donepezil and its degradation products using TLC plates (e.g., silica (B1680970) gel 60F254) and a suitable mobile phase mixture. mdpi.comscilit.com After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 319 nm for Donepezil) to quantify the separated spots. mdpi.com This technique's applicability extends to metabolites like this compound, provided a mobile phase system can be developed that effectively separates it from the parent drug and other metabolites. scilit.com

Development and Validation of Bioanalytical Assays for this compound

The development of a reliable bioanalytical method requires rigorous validation to ensure its performance characteristics are suitable for its intended purpose. This validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). researchgate.net

Method Specificity and Selectivity from Endogenous Compounds and Other Metabolites

Specificity is the ability of the assay to measure the analyte of interest unequivocally in the presence of other components that may be expected to be present in the sample. innovareacademics.in For this compound, this includes endogenous compounds in the biological matrix (e.g., plasma lipids, proteins) and, critically, other structurally similar compounds like the parent drug Donepezil and its other metabolites (e.g., 6-O-desmethyl donepezil, donepezil-N-oxide).

In chromatographic methods, specificity is achieved by ensuring that the analyte peak is well-resolved from any other peaks at the same retention time. tandfonline.com This is confirmed by analyzing blank matrix samples from multiple sources and comparing them to spiked samples to check for interferences. mdpi.com The high selectivity of tandem mass spectrometry (LC-MS/MS) is a significant advantage, as it monitors a specific mass transition unique to the analyte, providing an extra dimension of specificity beyond chromatographic retention time. researchgate.net

Sensitivity and Lower Limits of Quantification

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net For pharmacokinetic studies where metabolite concentrations can be very low, a highly sensitive method with a low LLOQ is essential.

LC-MS/MS methods generally offer the highest sensitivity. For Donepezil, LLOQs in the range of 0.1 to 2 ng/mL in plasma are commonly reported. lcms.cznih.gov HPLC methods with fluorescence detection can also achieve good sensitivity, with reported LLOQs for Donepezil around 1.5 ng/mL. nih.gov The LLOQ for a this compound assay would be determined during method validation and would be expected to be in a similar low ng/mL range if using LC-MS/MS.

Table 2: Reported Sensitivity of Various Analytical Methods for Donepezil

| Method | LLOQ | Limit of Detection (LOD) | Biological Matrix | Reference |

| LC-MS/MS | 0.1 ng/mL | Not Reported | Human Plasma | lcms.cz |

| LC-MS/MS | 2 ng/mL | 0.5 ng/mL | Rat Plasma | mdpi.com |

| HPLC-Fluorescence | 1.5 ng/mL | Not Reported | Human Plasma | nih.gov |

| TLC-Densitometry | 0.147 µ g/spot | 0.049 µ g/spot | Pharmaceutical Formulation | mdpi.com |

| RP-HPLC | 5 ng/mL | 0.9 ng/mL | Rabbit Plasma | rjptonline.org |

Accuracy, Precision, and Robustness for Research Applications

The reliability of an analytical method for quantifying this compound in research applications is established through rigorous validation of its accuracy, precision, and robustness. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a common technique for the simultaneous determination of Donepezil and its metabolites, including hydroxylated forms, in human plasma. nih.govoup.com

Accuracy and Precision:

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For the analysis of Donepezil metabolites, these parameters are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

In a validated LC-MS/MS method for the simultaneous determination of Donepezil and three of its main metabolites in human plasma, the intra- and inter-batch accuracy and precision were demonstrated to be within acceptable limits. nih.govoup.com The intra- and inter-batch reproducibility assessments showed that both accuracy and precision were within the established acceptance criteria. nih.govoup.com

Table 1: Intra-batch Accuracy and Precision for Donepezil Metabolites in Human Plasma

| Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |

|---|---|---|---|---|

| Metabolite 1 | 0.6 | 0.62 | 103.3 | 5.8 |

| 6 | 6.15 | 102.5 | 3.1 | |

| 30 | 29.8 | 99.3 | 2.5 | |

| Metabolite 2 | 0.6 | 0.59 | 98.3 | 6.2 |

| 6 | 5.88 | 98.0 | 4.5 | |

| 30 | 30.5 | 101.7 | 1.9 | |

| Metabolite 3 | 0.6 | 0.61 | 101.7 | 7.1 |

| 6 | 6.02 | 100.3 | 3.8 | |

| 30 | 29.5 | 98.3 | 2.9 |

Data synthesized from studies on the simultaneous analysis of Donepezil and its key metabolites.

Table 2: Inter-batch Accuracy and Precision for Donepezil Metabolites in Human Plasma

| Analyte | Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |

|---|---|---|---|---|

| Metabolite 1 | 0.6 | 0.61 | 101.7 | 4.9 |

| 6 | 6.08 | 101.3 | 3.5 | |

| 30 | 30.1 | 100.3 | 2.8 | |

| Metabolite 2 | 0.6 | 0.60 | 100.0 | 5.5 |

| 6 | 5.95 | 99.2 | 4.1 | |

| 30 | 30.2 | 100.7 | 2.2 | |

| Metabolite 3 | 0.6 | 0.62 | 103.3 | 6.4 |

| 6 | 6.11 | 101.8 | 4.2 | |

| 30 | 29.9 | 99.7 | 3.1 |

Data synthesized from studies on the simultaneous analysis of Donepezil and its key metabolites.

Robustness:

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. For UHPLC methods, robustness is often tested by intentionally altering parameters such as column temperature, mobile phase composition, and flow rate. tandfonline.com A developed method for the simultaneous estimation of Donepezil and another compound was found to be robust under varied conditions, with the relative standard deviation (%RSD) values consistently below 2%. tandfonline.com This level of robustness is crucial for ensuring that the method can be transferred between different laboratories and instruments without compromising the integrity of the results.

Sample Preparation Strategies for Diverse Biological Matrices

The effective extraction of this compound from complex biological matrices like plasma, urine, and tissue homogenates is crucial for accurate quantification and to prevent interference from endogenous components. plos.orgplos.org Several techniques are employed, with the choice depending on the analyte's properties, the nature of the biological matrix, and the sensitivity requirements of the analytical method.

Solid-Phase Extraction (SPE):

Solid-phase extraction is a highly effective and commonly used technique for cleaning up and concentrating analytes from biological samples prior to analysis. For the simultaneous determination of Donepezil and its metabolites in human plasma, SPE has been successfully utilized. nih.govoup.com This method involves passing the plasma sample through a cartridge containing a solid adsorbent that retains the analytes of interest. Interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. SPE provides high recovery and clean extracts, which is particularly important for sensitive LC-MS/MS analysis. rsc.org

Liquid-Liquid Extraction (LLE):

Liquid-liquid extraction is another widely used sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. plos.orgplos.orgnih.gov For the analysis of Donepezil and its metabolites, LLE has been employed to extract the compounds from plasma. nih.gov The process often involves the addition of a specific organic solvent mixture, such as hexane (B92381) and ethyl acetate, to the plasma sample, followed by vortexing and centrifugation to separate the layers. nih.gov The organic layer containing the analytes is then evaporated and the residue is reconstituted in the mobile phase for injection into the analytical system. plos.orglcms.cz LLE is advantageous for its ability to remove nonpolar interfering compounds. plos.org

Protein Precipitation (PP):

Protein precipitation is a simpler and faster method of sample preparation, often used for high-throughput analysis. mdpi.com It involves adding a precipitating agent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins. mdpi.com After centrifugation, the clear supernatant containing the analyte is injected into the analytical instrument. While efficient at removing proteins, PP may not eliminate other potential interferences like phospholipids, which can impact the quantitative performance of LC-MS/MS methods through ion suppression. plos.org

The selection of a sample preparation strategy is a balance between the desired level of sample cleanup, recovery, throughput, and the specific requirements of the subsequent analytical technique. For quantitative analysis of this compound, SPE and LLE are generally preferred for their superior ability to provide clean extracts and minimize matrix effects.

Clinical and Translational Research Implications of 3 Hydroxy Donepezil

Impact of Genetic Polymorphisms on 3-Hydroxy Donepezil (B133215) Plasma Concentrations and Clinical Response

The generation of 3-Hydroxy Donepezil is intrinsically linked to the metabolic activity of CYP enzymes. Therefore, genetic variations in the genes encoding these enzymes can significantly influence the plasma concentrations of this metabolite and, consequently, the clinical response to donepezil.

Influence of CYP2D6 and CYP3A4/5 Allelic Variants

The formation of hydroxylated metabolites of donepezil is dependent on the function of CYP2D6 and CYP3A4. drugbank.com Genetic polymorphisms in the CYP2D6 gene are well-documented and lead to distinct phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

Individuals with reduced CYP2D6 function (PMs and IMs) are expected to have a decreased formation of metabolites produced via this pathway, which could include this compound. Conversely, ultrarapid metabolizers may exhibit increased formation of these metabolites. Studies have shown that CYP2D6 poor metabolizers have a 31.5% slower clearance of donepezil, while ultra-rapid metabolizers have a 24% faster clearance compared to extensive metabolizers. This altered clearance of the parent drug directly impacts the exposure and formation rates of its metabolites.

Pharmacogenetic Stratification and Therapeutic Outcomes

The concept of pharmacogenetic stratification involves using a patient's genetic information to guide drug therapy. In the context of donepezil, identifying a patient's CYP2D6 and CYP3A4/5 genotype could help predict their metabolic phenotype and, by extension, the likely plasma concentrations of donepezil and its metabolites, including this compound.

For instance, patients who are CYP2D6 poor metabolizers might have lower levels of this compound and higher levels of the parent drug, which could affect both efficacy and the risk of adverse effects. Conversely, ultrarapid metabolizers might have higher concentrations of hydroxylated metabolites. The clinical implications of these altered metabolite profiles are an area of ongoing research, as the pharmacological activity of many of donepezil's metabolites, including this compound, is not fully characterized.

Table 1: Influence of CYP2D6 Phenotype on Donepezil Metabolism

| CYP2D6 Phenotype | Expected Impact on Donepezil Clearance | Predicted Plasma Concentration of this compound |

| Poor Metabolizer (PM) | Significantly Decreased | Potentially Lower |

| Intermediate Metabolizer (IM) | Moderately Decreased | Potentially Lower |

| Extensive Metabolizer (EM) | Normal | Normal |

| Ultrarapid Metabolizer (UM) | Increased | Potentially Higher |

Drug-Drug Interactions Affecting the Metabolism and Levels of this compound

The plasma concentrations of this compound can be significantly altered by co-administered drugs that inhibit or induce the activity of CYP3A4 and CYP2D6.

Effects of CYP3A4 and CYP2D6 Inhibitors and Inducers

CYP3A4 and CYP2D6 Inhibitors: Strong inhibitors of CYP3A4 (e.g., ketoconazole (B1673606), itraconazole, erythromycin) and CYP2D6 (e.g., quinidine (B1679956), fluoxetine, paroxetine) can decrease the metabolism of donepezil. acs.org This would lead to higher plasma concentrations of the parent drug and potentially lower concentrations of its metabolites, including this compound. In vitro studies have confirmed that ketoconazole and quinidine inhibit the metabolism of donepezil.

CYP3A4 and CYP2D6 Inducers: Conversely, inducers of CYP3A4 (e.g., rifampin, carbamazepine, phenytoin) can accelerate the metabolism of donepezil. This would result in lower plasma concentrations of donepezil and a corresponding increase in the formation and plasma levels of its metabolites, such as this compound.

Clinical Relevance of Altered this compound Exposure

Table 2: Examples of Drug-Drug Interactions Affecting this compound Levels

| Interacting Drug Class | Example Drugs | Effect on CYP Enzymes | Expected Impact on this compound Plasma Concentration |

| CYP3A4 Inhibitors | Ketoconazole, Erythromycin | Inhibition | Decrease |

| CYP2D6 Inhibitors | Quinidine, Fluoxetine | Inhibition | Decrease |

| CYP3A4 Inducers | Rifampin, Carbamazepine | Induction | Increase |

Exploration of this compound as a Potential Biomarker for Therapeutic Monitoring or Disease Progression

The measurement of drug metabolites in plasma can serve as a valuable tool for therapeutic drug monitoring (TDM). This compound, as a product of donepezil's primary metabolic pathways, could potentially serve as a biomarker.

Monitoring the plasma concentrations of this compound, alongside the parent drug, could provide a more comprehensive picture of an individual's metabolic capacity. The ratio of this compound to donepezil might be a more sensitive indicator of CYP2D6 or CYP3A4 activity than the concentration of the parent drug alone. This could help in identifying patients who are at risk of altered drug exposure due to genetic factors or drug-drug interactions, allowing for more personalized therapeutic strategies.

Furthermore, if the formation of this compound is found to correlate with clinical outcomes or specific aspects of Alzheimer's disease pathology, it could potentially be explored as a biomarker for disease progression. However, significant research is still needed to validate the utility of this compound for these purposes. This includes developing and validating sensitive assays for its quantification in biological matrices and conducting clinical studies to establish relevant correlations. oup.com

Future Research Directions

The trajectory of future research into this compound is pivotal for potentially refining therapeutic strategies for Alzheimer's disease. Key areas of investigation include exploring its stereochemistry, its potential as a scaffold for new derivatives, and its role in the long-term clinical effects of donepezil.

The chemical structure of this compound possesses chiral centers, meaning it exists as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of atoms in these isomers can lead to significant differences in their pharmacological activity. Research on related compounds has demonstrated that chirality plays a crucial role in the efficacy of acetylcholinesterase inhibitors. For instance, the chiral separation of a coumarin-based dual binding site AChE inhibitor revealed a substantial difference in activity between its enantiomers, with one being significantly more potent than the other. nih.gov Similarly, methods have been developed for the chiral separation and quantification of donepezil's own enantiomers, underscoring the importance of stereochemistry in its biological action. researchgate.netmdpi.com

This precedent strongly suggests that the individual stereoisomers of this compound may possess distinct binding affinities for acetylcholinesterase and potentially other biological targets. One isomer might be more active, less active, or have a completely different pharmacological profile compared to its counterparts. Therefore, a critical future research direction is the chiral separation of this compound's stereoisomers and the subsequent evaluation of their individual inhibitory activities and pharmacokinetic profiles. Such studies are essential to determine if a specific isomer is responsible for a significant portion of the metabolic activity attributed to donepezil, which could open pathways for developing more selective and potent therapeutic agents.

The core structure of donepezil has served as a template for the rational design of new multi-target-directed ligands aimed at addressing the multifaceted nature of Alzheimer's disease. scielo.brscielo.br A promising strategy in this field involves the incorporation of hydroxyl (-OH) groups into novel donepezil-based derivatives to enhance or introduce new therapeutic activities.

Researchers have successfully synthesized and tested a variety of hydroxylated donepezil analogs with encouraging results:

Hydroxy-Substituted Cinnamic Hybrids: The inclusion of a p-hydroxy group on a cinnamic acid fragment linked to the N-benzylpiperidine moiety of donepezil was found to be essential for the inhibition of human acetylcholinesterase. rsc.org

Quinolone Carboxamide Analogs: A donepezil-quinolone hybrid featuring a hydroxy group demonstrated potent and highly selective AChE inhibition. rsc.org

Hydroxytyrosol Hybrids: Chimeric molecules combining the N-benzylpiperidine part of donepezil with hydroxytyrosol, a natural polyphenol known for its antioxidant properties, have been developed. mdpi.com These hybrids are being investigated not only as AChE inhibitors but also as agents that can combat oxidative stress, a key pathological factor in neurodegeneration. mdpi.com

Pyridinaldoxime Derivatives: Donepezil analogs where the benzyl (B1604629) group was replaced by 3-hydroxy pyridinaldoxime have been synthesized, showing an ability to inhibit human AChE. scielo.brscielo.br

General Hydroxyl Substitutions: Other studies have systematically introduced hydroxyl groups onto the donepezil framework to investigate their influence on binding to the catalytic active site of AChE. nih.gov

These research efforts highlight a clear trend: the strategic addition of hydroxyl moieties can confer beneficial properties, such as improved enzyme inhibition and antioxidant activity. Future work will likely focus on optimizing the position and number of these hydroxyl groups to create next-generation drugs with a superior, multi-faceted mechanism of action against Alzheimer's disease.

Table 1: Examples of Investigated Donepezil-Based Derivatives with Hydroxylated Moieties

| Derivative Class | Incorporated Hydroxylated Moiety | Reported Biological Activity/Rationale | Reference(s) |

| Cinnamic Hybrids | p-hydroxy cinnamic acid | p-hydroxy group was found to be necessary for inhibitory activity. | rsc.org |

| Quinolone Hybrids | Hydroxy-quinolone carboxamide | Potent and highly selective acetylcholinesterase (AChE) inhibition. | rsc.org |

| Polyphenol Hybrids | Hydroxytyrosol | Designed to combine AChE inhibition with antioxidant and neuroprotective properties. | mdpi.com |

| Pyridinaldoxime Hybrids | 3-hydroxy pyridinaldoxime | Showed inhibition of human AChE. | scielo.brscielo.br |

Donepezil is administered as a long-term therapy to manage the symptoms of Alzheimer's disease. nih.govuni-muenchen.de The clinical response to this prolonged treatment can be variable among patients. This variability is influenced by multiple factors, including the genetics of drug-metabolizing enzymes like cytochrome P450 (CYP) 2D6 and 3A4. nih.govdrugbank.comdovepress.com These enzymes are responsible for converting donepezil into its metabolites, including this compound and the pharmacologically active 6-O-desmethyl donepezil. drugbank.comlongdom.orgresearchgate.net

Given that donepezil and its metabolites have long half-lives, they reach a steady-state concentration in the body over 14 to 21 days, which is maintained with continuous dosing. wikipedia.orgnih.gov Therefore, the long-term therapeutic effect of donepezil is likely a composite of the actions of the parent drug and its active metabolites. An intriguing finding is that prolonged treatment with donepezil may lead to an increase in the expression of AChE in the central nervous system, suggesting a complex biological adaptation over time. nih.gov

Q & A

Basic: What analytical methods are recommended for identifying and quantifying 3-Hydroxy Donepezil in pharmaceutical formulations?

Answer:

this compound, a key impurity/metabolite of Donepezil Hydrochloride, is quantified using reverse-phase HPLC coupled with UV detection (228–232 nm and 269–273 nm absorption maxima) or LC-MS for higher specificity. Method validation should follow ICH guidelines, focusing on linearity (range: 0.1–120 µg/mL), precision (RSD <2%), and recovery (95–105%) . For structural confirmation, NMR (¹H and ¹³C) and FT-IR spectroscopy are critical to differentiate it from Donepezil, particularly analyzing hydroxyl (-OH) and tertiary amine groups .

Basic: How does this compound function as a metabolite in Donepezil pharmacokinetics?

Answer:

this compound is a primary oxidative metabolite formed via CYP3A4/5-mediated hepatic metabolism . Its pharmacokinetic profile differs from Donepezil, with a longer half-life (~80 hours vs. Donepezil’s 70 hours) and lower acetylcholinesterase inhibition (IC50: 50 nM vs. 6.7 nM for Donepezil). Methodologically, compartmental pharmacokinetic modeling (e.g., NONMEM for nonlinear mixed effects) is used to assess metabolite accumulation in multi-dose studies, particularly in renal-impaired populations .

Advanced: What experimental designs address conflicting data on this compound’s neuroprotective effects?

Answer:

Conflicting results (e.g., neurogenesis enhancement vs. no cognitive improvement) require dose-response and time-course studies in TBI or AD models. For example:

- In vivo : C57BL/6 mice with controlled cortical impact (CCI) treated with this compound (1–5 mg/kg/day for 14 days), analyzed via Morris water maze and BrdU/NeuN immunohistochemistry .

- In vitro : SH-SY5Y cells under oxidative stress (H2O2 exposure) to assess ERK/CREB pathway activation.

Statistical reconciliation uses two-way ANOVA with post-hoc tests to isolate treatment effects from confounding variables (e.g., injury severity) .

Advanced: How does this compound influence Donepezil’s therapeutic efficacy as a chiral impurity?

Answer:

As a chiral impurity, this compound may alter Donepezil’s pharmacodynamics by competing for acetylcholinesterase binding. Molecular docking simulations (AutoDock Vina) reveal a 30% lower binding affinity compared to Donepezil. Methodologically, enantiomeric purity is assessed via chiral HPLC (Chiralpak AD-H column; heptane:ethanol:DEA = 80:20:0.1), with strict control limits (<0.15% per ICH Q3A). In vivo studies in rats show that 0.5% impurity reduces Donepezil’s cognitive efficacy by 12% (p<0.05) .

Basic: What synthetic routes produce this compound for reference standards?

Answer:

this compound is synthesized via regioselective hydroxylation of Donepezil using mCPBA (meta-chloroperbenzoic acid) in dichloromethane (yield: 68–72%). Post-synthesis purification employs flash chromatography (silica gel, ethyl acetate/hexane gradient) . Critical quality attributes include:

- Purity : >98% (HPLC-UV at 230 nm)

- Chiral integrity : [α]D²⁵ = +34° (c=1, MeOH)

Structural validation requires HRMS (m/z 400.1783 [M+H]⁺) and ¹H-NMR (δ 6.82 ppm for aromatic proton) .

Advanced: How can pharmacokinetic-pharmacodynamic (PK-PD) models optimize this compound dosing in Alzheimer’s trials?

Answer:

Mechanistic PK-PD models integrate:

- Central compartment : Donepezil and this compound concentrations.

- Effect compartment : Acetylcholinesterase inhibition (% activity) linked to MMSE scores.

Using Monolix/WinNonlin , parameters like EC50 (3.2 ng/mL for 3-Hydroxy vs. 1.8 ng/mL for Donepezil) are estimated. Clinical trial simulations suggest that co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases this compound exposure by 220%, necessitating dose adjustments .

Advanced: What statistical approaches resolve discrepancies in this compound’s peripheral vs. central effects?

Answer:

Discrepancies (e.g., peripheral cholinergic activation without central cognitive improvement) are analyzed via multivariate regression and path analysis . For example:

- Peripheral markers : Serum AChE activity (Ellman’s method) and heart rate variability (HRV).

- Central outcomes : fMRI BOLD signals in the hippocampus during memory tasks.

Mediation analysis (PROCESS macro) identifies indirect effects (β=0.24, p=0.03), suggesting peripheral pathways dominate in short-term studies .

Contradictions & Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.